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molecular formula C8H7ClO3S B8762209 3-Chloro-4-methanesulfonyl-benzaldehyde CAS No. 101349-83-1

3-Chloro-4-methanesulfonyl-benzaldehyde

Cat. No. B8762209
M. Wt: 218.66 g/mol
InChI Key: BKKXQNYUVCDQRJ-UHFFFAOYSA-N
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Patent
US06201027B1

Procedure details

To a solution containing 1.0 g of 4,3-dichlorobenzaldehyde in 45 ml of DMSO was added 1.93 g of methanesulfinicacid sodium salt with stirring at 90° C. The solution was stirred for 6 hours at 90° C. and then poured into water. Sodiumhydrogencarbonate was added and the product was extracted with ethyl acetate. The extract was evaporated to dryness in vacuo. The residue was triturated with 2-propanol, yield 1.06 g. 1H-NMR (DMSO-d6,400 MHz): 3.45 (s, 3 H, CH3), 8.09-8.27 (m, 3 H, Ar), 10.01 (d, 1 H, CHO).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[Cl:10].[Na+].[CH3:12][S:13]([O-:15])=[O:14].O>CS(C)=O>[Cl:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[S:13]([CH3:12])(=[O:15])=[O:14])[CH:6]=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
[Na+].CS(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 6 hours at 90° C.
Duration
6 h
ADDITION
Type
ADDITION
Details
Sodiumhydrogencarbonate was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 2-propanol, yield 1.06 g

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=O)C=CC1S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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